molecular formula C13H14N6O2 B2365289 3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide CAS No. 1797822-75-3

3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2365289
M. Wt: 286.295
InChI Key: PVIDRILXDBADOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Compounds structurally related to "3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their antiviral activity. For instance, pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Fluorescent Probes

The structure has also facilitated the synthesis of fluorescent probes. A study detailed the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating functional fluorophores with applications in detecting biologically or environmentally relevant species (Castillo et al., 2018).

Antitumor and Antimicrobial Activities

Another research avenue explores the synthesis of pyrazole and pyrimidine derivatives from enaminonitriles, showing significant in vitro antitumor activity against specific cell lines and exhibiting antimicrobial and antioxidant activities (Farag & Fahim, 2019).

Phosphodiesterase Inhibitors

Furthermore, derivatives of this compound have been investigated as phosphodiesterase 1 (PDE1) inhibitors, showing potential for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A clinical candidate, identified for its picomolar inhibitory potency for PDE1 and excellent selectivity, is in Phase I clinical development (Li et al., 2016).

Selective Human A3 Adenosine Receptor Antagonists

Additionally, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as new human A3 adenosine receptor antagonists, showing high affinity and selectivity towards this receptor subtype. These compounds were effective in counteracting oxaliplatin-induced apoptosis, suggesting a role in neuroprotection (Squarcialupi et al., 2013).

properties

IUPAC Name

3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-4-11-14-5-9(6-19(11)16-8)15-12(20)10-7-18(2)17-13(10)21-3/h4-7H,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIDRILXDBADOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CN(N=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide

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